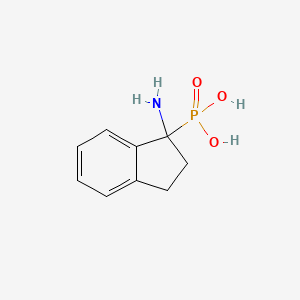
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group attached to an indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.
Scientific Research Applications
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid: Similar structure but with the amino group at a different position.
(1-Amino-2,3-dihydro-1H-inden-1-yl)methanol: Similar structure but with a hydroxyl group instead of a phosphonic acid group.
Uniqueness
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is unique due to the presence of both an amino group and a phosphonic acid group on the indane ring system.
Properties
CAS No. |
653593-92-1 |
|---|---|
Molecular Formula |
C9H12NO3P |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
(1-amino-2,3-dihydroinden-1-yl)phosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
UPPZTOFBQNDHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






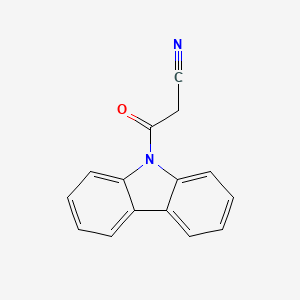
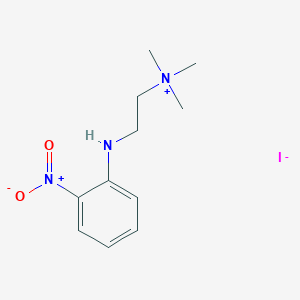

![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
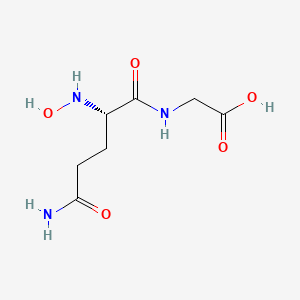
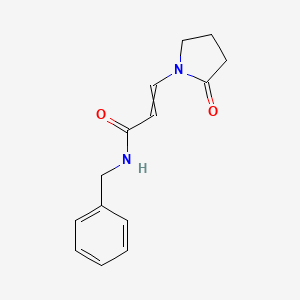
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
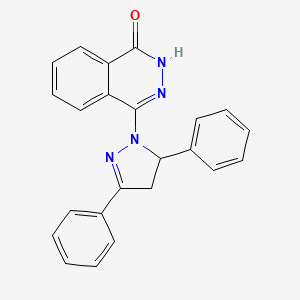
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
